4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline
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Overview
Description
4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline is a complex organic compound characterized by multiple fluorine and amino groups attached to a phenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and solvent choice, are optimized for maximum yield and purity. The use of catalysts and specific reaction pathways can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The nitro groups can be reduced back to amino groups.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the fluorine atoms.
Scientific Research Applications
4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent marker due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers with unique thermal and mechanical properties.
Mechanism of Action
The mechanism of action of 4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple fluorine atoms can enhance its binding affinity and specificity, while the amino groups can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in studying biochemical pathways and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluorophenol
- 4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluorobenzene
Uniqueness
Compared to similar compounds, 4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline stands out due to its specific arrangement of fluorine and amino groups, which confer unique electronic and steric properties. These characteristics can influence its reactivity, binding affinity, and overall performance in various applications.
Properties
Molecular Formula |
C24H15F6N3 |
---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
4-[3,5-bis(4-amino-3,5-difluorophenyl)phenyl]-2,6-difluoroaniline |
InChI |
InChI=1S/C24H15F6N3/c25-16-4-13(5-17(26)22(16)31)10-1-11(14-6-18(27)23(32)19(28)7-14)3-12(2-10)15-8-20(29)24(33)21(30)9-15/h1-9H,31-33H2 |
InChI Key |
KGGDTRCQYRHSIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1C2=CC(=C(C(=C2)F)N)F)C3=CC(=C(C(=C3)F)N)F)C4=CC(=C(C(=C4)F)N)F |
Origin of Product |
United States |
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